9-Anthracenylmethyl acrylate 9-Anthracenylmethyl acrylate Fluorescent monomer

Brand Name: Vulcanchem
CAS No.: 31645-34-8
VCID: VC21238275
InChI: InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
SMILES: C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Molecular Formula: C18H14O2
Molecular Weight: 262.3 g/mol

9-Anthracenylmethyl acrylate

CAS No.: 31645-34-8

Cat. No.: VC21238275

Molecular Formula: C18H14O2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

9-Anthracenylmethyl acrylate - 31645-34-8

Specification

CAS No. 31645-34-8
Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
IUPAC Name anthracen-9-ylmethyl prop-2-enoate
Standard InChI InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
Standard InChI Key IPLSGZRALKDNRS-UHFFFAOYSA-N
SMILES C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Canonical SMILES C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Appearance Powder

Introduction

Chemical Identity and Structure

9-Anthracenylmethyl acrylate, with the IUPAC name anthracen-9-ylmethyl prop-2-enoate, is an aromatic ester characterized by an anthracene moiety connected to an acrylate group through a methylene bridge. The compound contains a reactive vinyl group that enables its participation in various polymerization reactions.

Identification Parameters

The compound is identified by several standard chemical identifiers as detailed in the table below:

ParameterValue
CAS Registry Number31645-34-8
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
InChIInChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
InChIKeyIPLSGZRALKDNRS-UHFFFAOYSA-N
SMILESC=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

The compound is also known by several synonyms including 9-Anthrylmethyl Acrylate, Anthracen-9-ylmethyl prop-2-enoate, and Acrylic Acid 9-Anthrylmethyl Ester .

Structural Features

9-Anthracenylmethyl acrylate consists of three key structural components:

  • A tricyclic anthracene moiety with a rigid, planar structure

  • A methylene (-CH2-) linker group

  • An acrylate functional group with a carbon-carbon double bond

The structural arrangement confers both fluorescent properties due to the anthracene component and reactive characteristics from the acrylate group, making it valuable for specialized applications in materials science .

Physical and Chemical Properties

Physical Properties

9-Anthracenylmethyl acrylate exhibits distinctive physical properties that influence its handling and applications.

PropertyValueReference
Physical StateSolid
ColorPale yellow
Melting Point86.5-87.5 °C (in ethanol)
Boiling Point432.6±14.0 °C (Predicted)
Density1.181±0.06 g/cm³ (Predicted)
Refractive Index1.662
Flash Point284.1 °C
Vapor Pressure1.1×10⁻⁷ mmHg at 25 °C

These physical properties indicate that 9-anthracenylmethyl acrylate is a stable solid at room temperature with a relatively high melting point and extremely low volatility .

Chemical Properties

The chemical behavior of 9-anthracenylmethyl acrylate is primarily determined by:

  • The acrylate group, which readily undergoes addition polymerization reactions

  • The anthracene moiety, which exhibits fluorescent properties and can participate in photochemical reactions

  • The ester linkage, which can undergo hydrolysis under appropriate conditions

The compound possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors, which influences its intermolecular interactions and solubility properties .

Synthesis Methods

The synthesis of 9-anthracenylmethyl acrylate typically involves an esterification reaction between 9-anthracene-methanol and acryloyl chloride. While the search results don't provide a direct synthesis procedure for this specific compound, we can infer the likely synthetic route based on the documented synthesis of the closely related 9-anthracenylmethyl methacrylate.

Proposed Synthetic Route

Based on similar reactions described for 9-anthracenylmethyl methacrylate, a probable synthetic approach would involve:

  • Reaction of 9-anthracene-methanol with acryloyl chloride

  • Use of a base (likely triethylamine) to neutralize the generated HCl

  • Purification by recrystallization

This would follow a procedure similar to that described for 9-anthracenylmethyl methacrylate, with the key difference being the use of acryloyl chloride instead of methacryloyl chloride .

Comparative Synthesis

The synthesis procedure for the closely related 9-anthracenylmethyl methacrylate provides valuable insights:

"9-Anthracene-methanol 9.3g (45mmol), methylene chloride 60ml and methacryloyl chloride 8g (77mmol) were charged into a 300ml three-necked flask equipped with a stirrer and thermometer. Methylene chloride 10ml solution of triethylamine 6.0g (59mmol) was added dropwise while cooling the slurry with ice water. After completion of the dropwise addition, the slurry became a homogeneous solution. Then allowed to stand overnight while cooling in ice water."

The workup then involves washing with water, drying over anhydrous sodium sulfate, and recrystallization from methanol, resulting in pale yellow microcrystals .

Applications and Uses

9-Anthracenylmethyl acrylate finds application in various fields due to its unique structural features and reactive properties.

Polymer Chemistry

The compound serves as a specialized monomer in polymer synthesis, particularly where fluorescent properties are desired. Its acrylate group readily participates in free radical polymerization reactions, while the anthracene moiety imparts fluorescence to the resulting polymers .

Material Science Applications

The polymer derived from 9-anthracenylmethyl acrylate, poly(9-anthracenylmethyl acrylate), has been studied for its surface adsorption properties. Research has examined its adsorption kinetics onto SiO₂ surfaces, demonstrating unique behavior compared to other polymers like polystyrene .

Chemical Intermediates

9-Anthracenylmethyl acrylate also serves as an intermediate in the synthesis of more complex chemical structures, particularly those requiring a fluorescent tag or photoactive component .

Research Findings

Adsorption Behavior Studies

Research has investigated the adsorption properties of polymers derived from 9-anthracenyl methyl methacrylate (a closely related compound). These studies have revealed distinctive adsorption kinetics onto SiO₂ surfaces:

"For PAMMA [poly(9-anthracenyl methyl methacrylate)], we found characteristic adsorption kinetics, which shows a clear kink at the crossover between the early and later stages, while PS [polystyrene] exhibits a lesser tendency of showing the kink as demonstrated by previously reported results."

This distinctive adsorption behavior is attributed to the bulky anthracene side groups, which influence the polymer chain's conformation and interaction with surfaces.

Comparison with Related Compounds

Studies comparing 9-anthracenylmethyl acrylate with its methacrylate analog (9-anthracenylmethyl methacrylate) provide insights into the effect of the additional methyl group on physical properties:

Property9-Anthracenylmethyl acrylate9-Anthracenylmethyl methacrylate
Molecular FormulaC18H14O2C19H16O2
Molecular Weight262.3 g/mol276.33 g/mol
Melting Point86.5-87.5 °C59-60 °C
Boiling Point (Predicted)432.6±14.0 °C443.0±14.0 °C

The comparison reveals how the additional methyl group in the methacrylate derivative affects physical properties, notably lowering the melting point significantly .

ParameterRecommendation
Storage Temperature2-8 °C (refrigerated)
Light ExposureProtect from light (due to potential photoreactivity of anthracene)
AtmosphereStore under inert gas if possible

These storage recommendations help prevent unwanted polymerization or degradation of the compound .

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